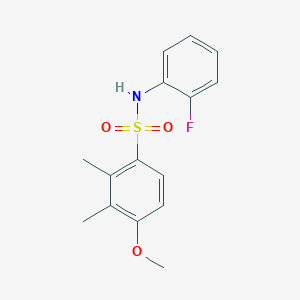
N-(2-fluorophenyl)-4-methoxy-2,3-dimethylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-fluorophenyl)-4-methoxy-2,3-dimethylbenzenesulfonamide, also known as FM-DABA, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. FM-DABA belongs to the class of sulfonamide compounds, which have been extensively studied for their biological activities.
Mecanismo De Acción
The mechanism of action of N-(2-fluorophenyl)-4-methoxy-2,3-dimethylbenzenesulfonamide involves the inhibition of COX-2 and MMP-9 enzymes. COX-2 is an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. MMP-9 is an enzyme that is involved in the breakdown of extracellular matrix proteins, which is important in cancer metastasis. By inhibiting these enzymes, this compound reduces inflammation and cancer cell invasion.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In vitro studies have shown that this compound inhibits the activity of COX-2 and MMP-9 enzymes, reduces oxidative stress, and increases the expression of antioxidant enzymes. In vivo studies have shown that this compound reduces inflammation, inhibits cancer cell growth, and protects against neurodegeneration.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-fluorophenyl)-4-methoxy-2,3-dimethylbenzenesulfonamide has several advantages for lab experiments. It is a small molecule that is easy to synthesize and purify. It has been extensively studied for its biological activities, which makes it a useful tool for drug discovery. However, this compound also has some limitations. It has low solubility in water, which can make it difficult to use in certain assays. It also has low bioavailability, which can limit its therapeutic potential.
Direcciones Futuras
There are several future directions for the study of N-(2-fluorophenyl)-4-methoxy-2,3-dimethylbenzenesulfonamide. One direction is to optimize the synthesis method to improve the yield and purity of the compound. Another direction is to develop more water-soluble derivatives of this compound to improve its bioavailability. Additionally, further studies are needed to investigate the potential therapeutic applications of this compound in various diseases, including cancer, inflammation, and neurological disorders.
Métodos De Síntesis
The synthesis of N-(2-fluorophenyl)-4-methoxy-2,3-dimethylbenzenesulfonamide involves the reaction of 2-fluoroaniline with 4-methoxy-2,3-dimethylbenzenesulfonyl chloride in the presence of a base. The resulting product is then purified through recrystallization. The yield of the synthesis is typically around 50%.
Aplicaciones Científicas De Investigación
N-(2-fluorophenyl)-4-methoxy-2,3-dimethylbenzenesulfonamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. Studies have shown that this compound exhibits anti-inflammatory and anti-cancer properties by inhibiting the activity of COX-2 and MMP-9 enzymes. This compound has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propiedades
Fórmula molecular |
C15H16FNO3S |
|---|---|
Peso molecular |
309.4 g/mol |
Nombre IUPAC |
N-(2-fluorophenyl)-4-methoxy-2,3-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C15H16FNO3S/c1-10-11(2)15(9-8-14(10)20-3)21(18,19)17-13-7-5-4-6-12(13)16/h4-9,17H,1-3H3 |
Clave InChI |
JIBIXJXHWVTECQ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1C)S(=O)(=O)NC2=CC=CC=C2F)OC |
SMILES canónico |
CC1=C(C=CC(=C1C)S(=O)(=O)NC2=CC=CC=C2F)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethyl 1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B288311.png)











